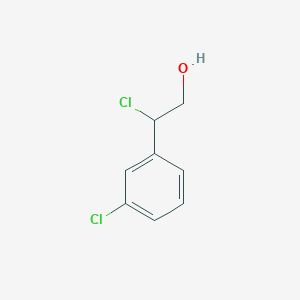

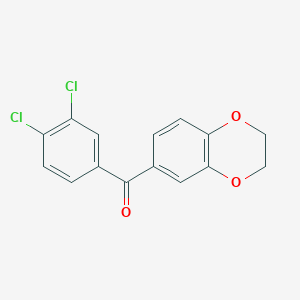

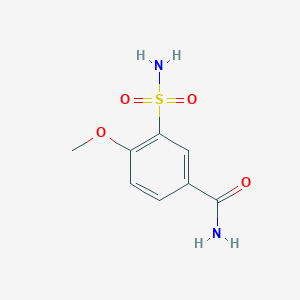

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anti-Tumor Applications

- Anti-tumor and Proapoptotic Effects: Benzophenone analogues demonstrate significant anti-tumor and proapoptotic effects in Ehrlich ascites tumor (EAT) cells, mediated through activation of caspase-3, suggesting potential clinical applications as anti-tumor compounds (Prabhakar et al., 2006).

Environmental Impact and Transformation

- Transformation in Water Treatment: During chlorination disinfection processes, 4-hydroxyl benzophenone (a related compound) undergoes transformation, resulting in increased acute toxicity, with chlorine substitution and oxidative breakage of benzene ring as major mechanisms (Liu et al., 2016).

- Ozonation Degradation: Ozonation in aqueous solution degrades benzophenone-3 (BP-3), a related compound, but the process increases the toxicity due to the formation of more toxic intermediates (Guo et al., 2016).

Endocrine Disrupting Activity

- Metabolism and Endocrine Disruption: Benzophenone-3 and its metabolites exhibit varying estrogenic and anti-androgenic activities, influenced by the structure of the metabolites. This raises concerns about endocrine-disrupting effects (Watanabe et al., 2015).

Material Science and Chemistry

- Synthesis of Linear PEDOT Fibers: Alternating current bipolar electropolymerization of 3,4-ethylenedioxythiophene, a related compound, has applications in circuit wiring due to its linear fiber form, demonstrating potential in electronic materials (Ohira et al., 2017).

Toxicity Assessment

- Stability and Toxicity of UV Filters: Chlorinated derivatives of benzophenone-type UV filters, including BP-3, show similar toxicity levels to their parent compounds. This research is crucial for understanding the environmental and health impacts of these widely used chemicals (Zhuang et al., 2013).

properties

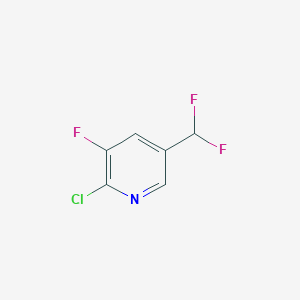

IUPAC Name |

(3,4-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXQMSVDGCHOKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175401 |

Source

|

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone | |

CAS RN |

951885-35-1 |

Source

|

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)